
3-Amino-6-methoxypyridazine
説明
Molecular Structure Analysis The molecular structure of compounds similar to 3-Amino-6-methoxypyridazine often shows significant interactions, such as intramolecular hydrogen bonds, affecting their conformation and reactivity. For example, a study on a related bipyridine derivative revealed that its pyridyl rings are almost coplanar due to an intramolecular hydrogen bond, a conformation also observed in solution (G. Long et al., 1995).
Chemical Reactions and Properties Chemical properties of 3-Amino-6-methoxypyridazine derivatives include their ability to participate in various organic reactions, such as electrochemical reductive cross-coupling, to generate compounds with potential antitumor activity. This illustrates the reactive nature and versatility of the pyridazine ring in synthesizing biologically active molecules (S. Sengmany et al., 2019).
Physical Properties Analysis The physical properties of such compounds can be studied through various spectroscopic techniques. For instance, the spectroscopic properties of 3-chloro-6-methoxypyridazine were elucidated using FT-Raman and FT-Infrared spectra, showing the detailed structural parameters and molecular vibrations (S. Vijaya Chamundeeswari et al., 2013).
Chemical Properties Analysis The chemical properties, such as reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For example, a study on the synthesis of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines highlighted their potential as antitumor agents, indicating the significance of substituent effects on the pyridazine ring's biological activity (S. Sengmany et al., 2019).
科学的研究の応用
Antimicrobial Agents
The synthesis of 3-amino-6-methoxypyridazine and its derivatives, including those with substituents like nitro, amino, hydroxyamino, azo, hydrazo, chloro, methylthio, hydroxy, and mercapto, has been explored for their potential as antimicrobial agents. Some of these derivatives, specifically 3-acetamido- and 3-amino-5-nitro-6-alkoxypyridazine 2-oxides, have demonstrated excellent in vitro effects against pathogenic bacteria (Horie, 1963).
Synthesis Techniques
Research has been conducted on the large-scale synthesis of 3-chloro-5-methoxypyridazine, demonstrating advanced methods and yields. This research contributes to the development of efficient production techniques for pyridazine derivatives (Bryant, Kunng, & South, 1995).
Structural and Reaction Studies
The reaction of 3-amino-6-methoxypyridazine with various chemicals has been studied to understand its structural and chemical properties. For example, the reaction with potassium acetate in acetic acid at high temperatures produces different pyridazinones, providing insights into the chemical behavior of pyridazine derivatives (Al-Azawe & Elvidge, 1974).
New Synthetic Routes
The development of new synthetic routes for 6-methoxypyridazine-3-carboxylic acid, starting from 3-chloro-6-methylpyridazine, highlights advancements in chemical synthesis methods. These methods offer improved yields and efficiencies in producing pyridazine derivatives (Ju Xiu-lian, 2011).
N-oxidation Studies
Investigations into the N-oxidation of 3-amino-6-methoxypyridazine and its derivatives provide valuable information about the oxidation behavior of these compounds. Understanding these reactions is crucial for developing new compounds with desired properties (Horie & Ueda, 1963).
Antibacterial Activity of Derivatives
Studies on the antibacterial activity of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material contribute to the search for new antibacterial agents. The research focuses on developing compounds with potential for treating bacterial infections (Al-Kamali et al., 2014).
作用機序
Target of Action
It is known to be a useful reagent in organic synthesis and other chemical processes .
Mode of Action
It’s used as a reagent in the preparation of pyridazine derivatives and related nitrogen-rich bicyclic compounds .
Action Environment
It’s known that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
特性
IUPAC Name |
6-methoxypyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWBPONDYDVMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222846 | |
| Record name | 6-Methoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-methoxypyridazine | |
CAS RN |
7252-84-8 | |
| Record name | 3-Amino-6-methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypyridazin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7252-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxypyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYPYRIDAZIN-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3H9A46C5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the N-oxidation of 3-amino-6-methoxypyridazine significant in the context of drug development?
A1: [, ] N-oxidation is a common metabolic pathway for many drugs, and understanding how a molecule undergoes this process can provide insights into its potential metabolites and their activity. In the case of 3-amino-6-methoxypyridazine, research shows that it exclusively forms the 2-oxide product upon N-oxidation. [] This selectivity is important because different N-oxides of a compound can exhibit varying pharmacological profiles, including differences in activity, toxicity, and ADME properties. By knowing the specific N-oxide formed, researchers can better predict the behavior of the parent compound and its potential metabolites in biological systems.
Q2: What motivated the synthesis of N-(6-alkoxy-3-pyridazinyl)-5-nitro-2-furamide derivatives, and what is the potential relevance of 3-amino-6-methoxypyridazine in this context?
A2: Researchers synthesized a series of N-(6-alkoxy-3-pyridazinyl)-5-nitro-2-furamide derivatives, including those derived from 3-amino-6-methoxypyridazine, to investigate their antimicrobial activity. [] This research was inspired by the known antimicrobial effects of 5-nitro-2-furfural derivatives and the use of 3-amino-6-methoxypyridazine as a structural component in the antimicrobial drug sulfamethoxypyridazine. [] The study aimed to explore whether incorporating the 6-alkoxy-3-pyridazinyl moiety, particularly from 3-amino-6-methoxypyridazine, into the 5-nitro-2-furamide structure could lead to compounds with enhanced antimicrobial properties. This approach highlights the structure-activity relationship (SAR) studies, where modifications to a core structure are explored to optimize its biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



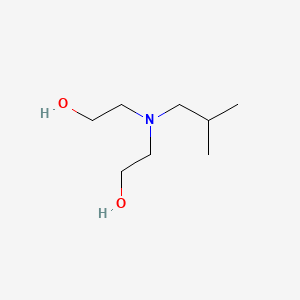
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)

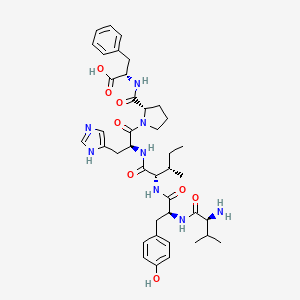
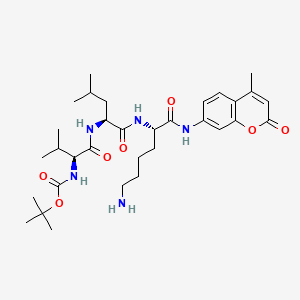
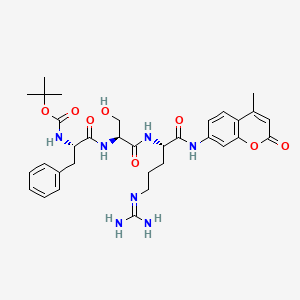





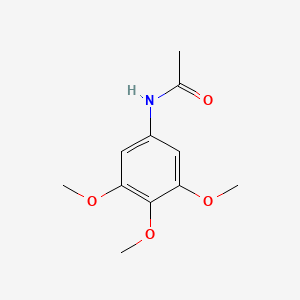
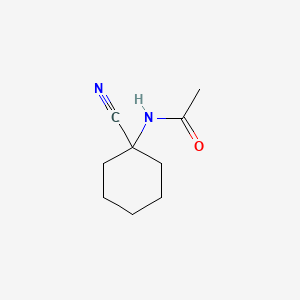
![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)